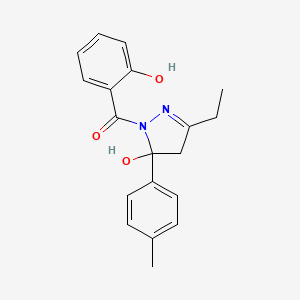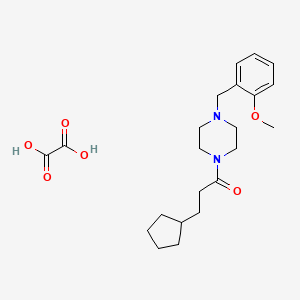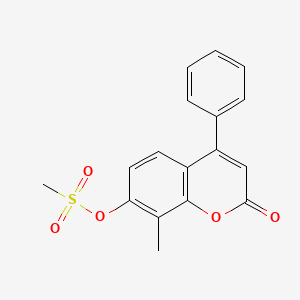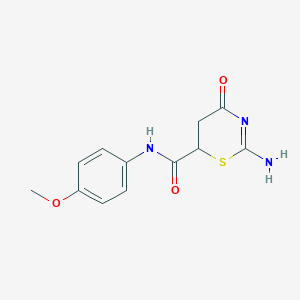![molecular formula C14H17ClN2O4 B5209651 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Clomazone, is an herbicide used to control grass and broadleaf weeds in various crops. Clomazone belongs to the chemical family of imidazolinones and is widely used in agriculture due to its effectiveness and low toxicity.
Mecanismo De Acción
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione works by inhibiting the synthesis of carotenoids, which are essential pigments that protect plants from the harmful effects of sunlight. Without carotenoids, plants become more susceptible to damage from sunlight and other environmental stressors, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on non-target organisms, including humans and wildlife. However, it can have some toxic effects on aquatic organisms, particularly fish and amphibians. This compound can also have some physiological effects on crops, including reduced growth and yield, as well as changes in leaf morphology and pigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments, including its low toxicity and effectiveness in controlling weeds. However, it can be difficult to obtain and may require specialized equipment and expertise to handle safely. Additionally, its effects on non-target organisms and the environment must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, including:
1. Developing new formulations and application methods to improve its effectiveness and reduce its impact on non-target organisms.
2. Studying its effects on soil microbiota and nutrient cycling to better understand its long-term impact on crop growth and yield.
3. Investigating its potential use as a pre-emergent herbicide in other crops, such as corn and wheat.
4. Exploring its potential as a tool for weed management in organic farming systems.
5. Studying its impact on weed resistance and developing strategies to mitigate this issue.
In conclusion, this compound is an important herbicide used in agriculture to control grass and broadleaf weeds. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. While it has several advantages for use in lab experiments, its impact on non-target organisms and the environment must be carefully considered. There are several future directions for research on this compound, including improving its effectiveness and reducing its impact on non-target organisms, studying its impact on soil microbiota and nutrient cycling, and exploring its potential as a tool for weed management in organic farming systems.
Métodos De Síntesis
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is synthesized through a multistep process that involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with 4-chlorophenol to form the intermediate 2-(4-chlorophenoxy)-3-hydroxy-4,4-dimethylbutanoic acid. This intermediate is then reacted with hydrazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its herbicidal properties and its effects on crop growth and yield. It has been found to be effective in controlling grass and broadleaf weeds in various crops, including soybeans, cotton, peanuts, and sugarcane. This compound has also been studied for its potential use as a pre-emergent herbicide, which can prevent the growth of weeds before they emerge from the soil.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPBOJLPYLZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)



![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)